1-(2-Hydroxyéthyl)-4-(éthoxyméthyl)pipéridine

Vue d'ensemble

Description

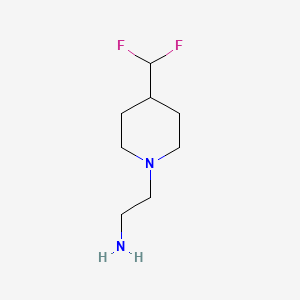

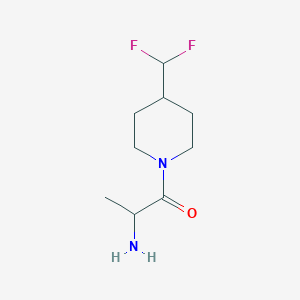

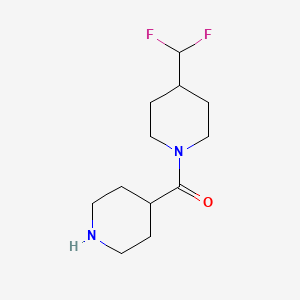

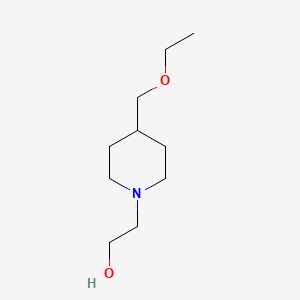

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Blocs de construction pour la synthèse chimique

Ce composé sert de bloc de construction en synthèse organique, en particulier dans la construction de molécules complexes. Sa structure permet diverses modifications chimiques, ce qui en fait un réactif polyvalent dans la synthèse de produits pharmaceutiques et d'autres composés organiques .

Dégradation ciblée des protéines

Le groupe éthoxyméthyle dans cette molécule peut servir de lieur semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui ciblent des protéines spécifiques pour la dégradation .

Traitement de la rhinite allergique et de l'urticaire

Des dérivés de ce composé ont été identifiés comme des impuretés dans la bilastine, qui est utilisée pour le traitement symptomatique de la rhinite allergique et de l'urticaire chronique idiopathique. Cela suggère des applications potentielles dans le développement d'antihistaminiques .

Étalons de référence pharmaceutiques

“1-(2-Hydroxyéthyl)-4-(éthoxyméthyl)pipéridine” est utilisé comme étalon de référence dans les tests pharmaceutiques pour garantir la précision et la cohérence des méthodes analytiques dans les processus de contrôle qualité .

Recherche sur les dérivés du benzimidazole

Le composé est structurellement lié aux dérivés du benzimidazole, qui présentent un intérêt en chimie médicinale en raison de leurs activités biologiques. Il pourrait être utilisé dans la synthèse et l'étude de nouveaux composés benzimidazoliques .

Mécanisme D'action

Target of Action

It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

The mode of action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathways affected by 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol are related to the process of targeted protein degradation. By acting as a linker in PROTACs, this compound can influence the degradation of specific proteins, thereby affecting the associated biochemical pathways .

Result of Action

The result of the action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is the degradation of the target protein. This can lead to changes at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound .

Analyse Biochimique

Biochemical Properties

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras) . By incorporating rigidity into the linker region, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can impact the 3D orientation of the degrader, optimizing drug-like properties and enhancing ternary complex formation .

Cellular Effects

The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used in the development of targeted protein degradation strategies, which can selectively degrade specific proteins within cells . This targeted approach can lead to changes in cellular behavior and function, making it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol exerts its effects through binding interactions with biomolecules. It can act as a linker in bifunctional protein degraders, facilitating the formation of ternary complexes that bring target proteins into proximity with E3 ubiquitin ligases . This interaction leads to the ubiquitination and subsequent degradation of the target protein, effectively modulating its levels within the cell . Additionally, 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol may influence gene expression by altering the stability and activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the incorporation of rigidity into the linker region can enhance the stability of bifunctional protein degraders, leading to sustained effects on target protein levels . The degradation of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol over time can also impact its efficacy, necessitating careful consideration of its stability in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, this compound can effectively modulate target protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in preclinical studies . Threshold effects observed in these studies can provide valuable insights into the therapeutic window and safety profile of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol.

Metabolic Pathways

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can modulate the distribution of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

2-[4-(ethoxymethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-9-10-3-5-11(6-4-10)7-8-12/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWDHCSWLPWQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.